2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid
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Overview
Description
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C12H9F2NO3 and a molecular weight of 253.20 g/mol . It is a solid, typically appearing as a colorless to light yellow crystalline powder . This compound is known for its good thermal and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid involves several steps, typically starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including cyclization and cycloaddition reactions . The final step involves the attachment of the acetic acid moiety to the quinoline core, which can be accomplished through esterification or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures such as NMR, HPLC, and LC-MS to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the quinoline ring .
Scientific Research Applications
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid has various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds share the quinoline core with fluorine substitutions and exhibit similar chemical properties.
Quinoline Derivatives: Other quinoline derivatives with different functional groups may have comparable reactivity and applications.
Uniqueness
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . Its good thermal and chemical stability, combined with its versatility in various reactions, makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H9F2NO3 |
---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
2-(5,8-difluoro-2-methylquinolin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C12H9F2NO3/c1-6-4-9(18-5-10(16)17)11-7(13)2-3-8(14)12(11)15-6/h2-4H,5H2,1H3,(H,16,17) |
InChI Key |
VFLSEQPJDVNDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)OCC(=O)O)F)F |
Origin of Product |
United States |
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